FAAH Inhibition: A Unique Profile Compared to Other Beta-Amino Acids
3-Amino-4,5-dimethylhexanoic acid inhibits human fatty acid amide hydrolase (FAAH) with an IC50 of 4.05 × 10³ nM (4.05 µM) in a recombinant enzyme assay [1]. In contrast, beta-homoleucine (3-amino-5-methylhexanoic acid) does not have a reported IC50 for FAAH in the same database, suggesting a distinct structure-activity relationship driven by the 4,5-dimethyl substitution pattern. This positions 3-amino-4,5-dimethylhexanoic acid as a selective starting point for FAAH-targeted research, where other simple beta-amino acids lack this activity.
| Evidence Dimension | FAAH Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.05 × 10³ nM (human FAAH, recombinant C-terminal His-tagged, sf21 cells) |
| Comparator Or Baseline | Beta-homoleucine (3-amino-5-methylhexanoic acid) - no reported FAAH IC50 in the same database |
| Quantified Difference | Activity vs. no reported activity at comparable concentrations |
| Conditions | Inhibition of recombinant human FAAH expressed in sf21 cells using N-arachidonoyl-[14C]-ethanolamine as substrate |
Why This Matters
This data allows researchers studying the endocannabinoid system to select a beta-amino acid scaffold with documented, moderate FAAH activity rather than screening uncharacterized analogs.
- [1] BindingDB Entry BDBM50160284: Inhibition of recombinant C-terminal His-tagged human FAAH expressed in sf21 cells, IC50 = 4.05E+3 nM. View Source
